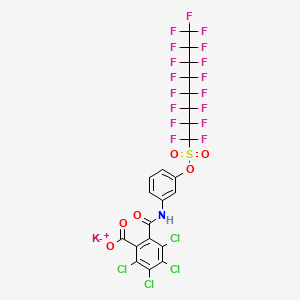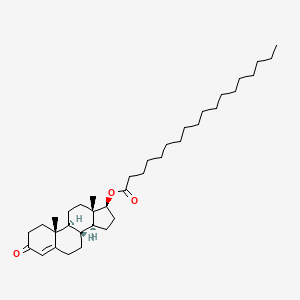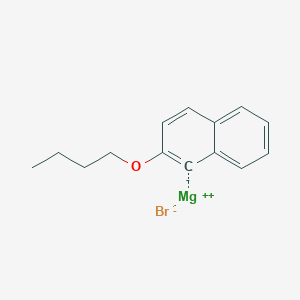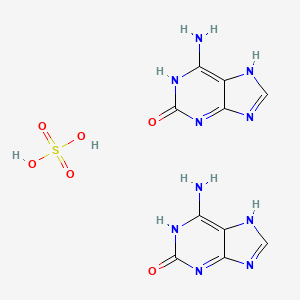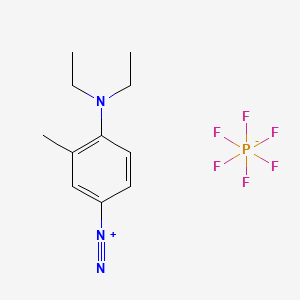![molecular formula C44H46Cl4N8Zn B13413920 {4,4',4'',4'''-(5,10,15,20-Porphyrintetrayl-kappa2N21,N23)tetrakis[1-methylpyridiniumato(2-)]}zinc(4+) tetrachloride](/img/structure/B13413920.png)
{4,4',4'',4'''-(5,10,15,20-Porphyrintetrayl-kappa2N21,N23)tetrakis[1-methylpyridiniumato(2-)]}zinc(4+) tetrachloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride: is a synthetic zinc porphyrin compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride typically involves the reaction of zinc acetate with meso-Tetra (N-methyl-4-pyridyl) porphine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired tetrachloride salt .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar laboratory procedures, scaled up to meet industrial demands. The process involves careful control of reaction conditions to maintain product purity and yield .
Chemical Reactions Analysis
Types of Reactions: Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by light or other oxidizing agents.
Reduction: It can also undergo reduction reactions, typically involving reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where ligands in the porphyrin ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Light irradiation or oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized porphyrin derivatives, while reduction can produce reduced zinc porphyrin complexes .
Scientific Research Applications
Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride has a wide range of scientific research applications, including:
Chemistry:
Photoinduced Electron/Energy Transfer: Used in photoinduced electron/energy transfer reactions, such as reversible addition–fragmentation chain transfer (RAFT) polymerization.
Biology:
DNA Interaction Studies: The compound’s triplet excited state is used to probe the binding interaction with G-quadruplex DNA, providing insights into the design of anti-cancer drugs targeting G-quadruplex structures.
Medicine:
Anti-Cancer Research: Its interaction with G-quadruplex DNA makes it a potential candidate for developing anti-cancer therapies.
Industry:
Mechanism of Action
The mechanism of action of Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride involves its ability to interact with various molecular targets through its unique coordination chemistry. The central zinc ion can coordinate with nitrogen atoms in the pyridyl moiety, facilitating the formation of complex structures. This coordination is crucial for its activity in photoinduced electron/energy transfer reactions and its interaction with G-quadruplex DNA .
Comparison with Similar Compounds
- Zinc 5,10,15,20-tetra (4-pyridyl)-21H,23H-porphine tetrakis (methochloride)
- Zinc meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride (ZnTMPyP4)
Uniqueness: Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride stands out due to its specific coordination chemistry and electronic properties, which make it particularly effective in photoinduced electron/energy transfer reactions and DNA interaction studies. Its ability to form stable complexes with G-quadruplex DNA highlights its potential in anti-cancer research .
Properties
Molecular Formula |
C44H46Cl4N8Zn |
|---|---|
Molecular Weight |
894.1 g/mol |
IUPAC Name |
zinc;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide;tetrachloride |
InChI |
InChI=1S/C44H46N8.4ClH.Zn/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;;/h5-28,33,35,38,40-45,48H,1-4H3;4*1H;/q+2;;;;;+2/p-4 |
InChI Key |
UHVZXKFEGYMNNM-UHFFFAOYSA-J |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2C3C=CC(N3)C(C4=CC=C([N-]4)C(C5C=CC(N5)C(C6=CC=C2[N-]6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C9=CC=[N+](C=C9)C.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



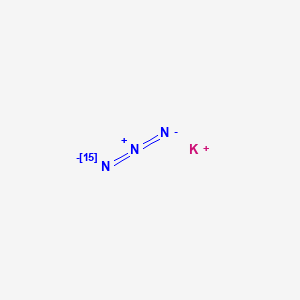
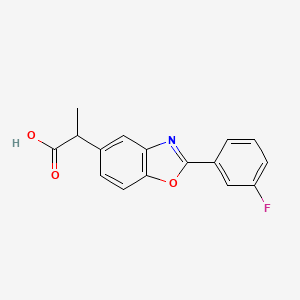
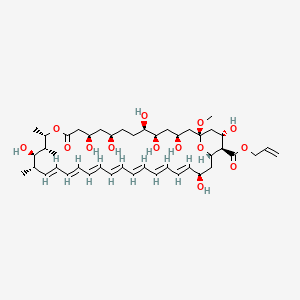

![N-[9-[(2R)-2-[di(propan-2-yloxy)phosphorylmethoxy]propyl]purin-6-yl]benzamide](/img/structure/B13413877.png)
![(9-([1,1'-Biphenyl]-4-yl)-9H-carbazol-4-yl)boronic acid](/img/structure/B13413883.png)
![(2-Nonanoyloxy-3-octadeca-9,12-dienoyloxypropoxy)-[2-(trimethylazaniumyl)ethyl]phosphinate](/img/structure/B13413884.png)
![(1'R,9'S,10'S)-17'-(cyclobutylmethyl)-4'-methoxyspiro[1,3-dioxolane-2,13'-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene]-10'-ol](/img/structure/B13413887.png)
